molecular formula C12H16ClNO2 B1448211 Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate CAS No. 1823776-99-3

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

Cat. No. B1448211
CAS RN: 1823776-99-3
M. Wt: 241.71 g/mol
InChI Key: FGDTYRCTJWKWLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is C12H16ClNO2 . The molecular weight is 241.71 .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 314.2±37.0 °C . The predicted density is 1.133±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -0.05±0.10 .

Scientific Research Applications

Chemical Synthesis

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate is utilized in the synthesis of various chemical compounds. For example, it's used in the preparation of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, an important intermediate in chemical synthesis. The process involves decarboxylation reactions and is characterized by high yields and specificity under optimal conditions of temperature and reactant composition (Jin Dong-yuan, 2010).

Analysis Techniques

In analytical chemistry, tert-butyl derivatives have been modified for use in various detection and quantification methods. For instance, in the analysis of terbacil, a chlorinated herbicide, modifications in the detection technique involving tert-butyl derivatives have been made to enhance electron capture gas chromatography for better quantification (W. B. Wheeler et al., 1971).

Structural Analysis

The molecular and solid-state structure of compounds involving tert-butyl groups is a subject of interest in materials science. For instance, the structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate was determined using various techniques, including X-ray diffraction and NMR, highlighting the compound's potential in material development and understanding molecular interactions (Jana Tomaščiková et al., 2008).

Catalysis and Reactions

In the field of catalysis, tert-butyl derivatives have been employed in synthesizing key intermediates for pharmaceuticals, such as in the chiron synthesis of atorvastatin's side chain. This synthesis involves a series of complex reactions demonstrating the compound's role in facilitating efficient pharmaceutical synthesis (Fangjun Xiong et al., 2014).

Environmental Applications

The degradation pathways and treatment processes for environmental contaminants have also utilized tert-butyl derivatives. An example is the study on the degradation of methyl tert-butyl ether by the UV/H2O2 process, which revealed the formation of tert-butyl formate as a primary byproduct, demonstrating the compound's role in environmental remediation technologies (M. Stefan et al., 2000).

Safety and Hazards

“Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDTYRCTJWKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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